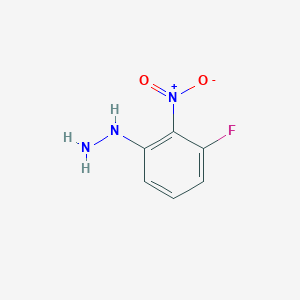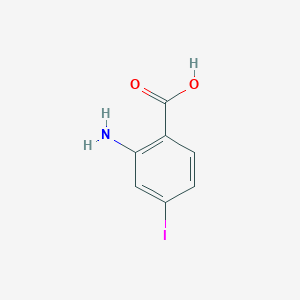
(3-Fluoro-2-nitrophenyl)hydrazine
Overview
Description
(3-Fluoro-2-nitrophenyl)hydrazine is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-nitrophenyl)hydrazine typically involves the nitration of 3-fluoroaniline to form 3-fluoro-2-nitroaniline, followed by the reaction with hydrazine hydrate. The reaction conditions often include:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Hydrazine Reaction: Reacting 3-fluoro-2-nitroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Reduction: Formation of (3-Fluoro-2-aminophenyl)hydrazine.
Substitution: Formation of various substituted phenylhydrazines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
(3-Fluoro-2-nitrophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-nitrophenyl)hydrazine involves its ability to form covalent bonds with various biomolecules. The hydrazine group can react with carbonyl-containing compounds, forming hydrazones. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent.
Molecular Targets and Pathways:
Enzymes: Can inhibit or modify enzyme activity by forming stable hydrazone derivatives.
Proteins: Can covalently modify proteins, affecting their function and stability.
Comparison with Similar Compounds
(2-Nitrophenyl)hydrazine: Similar structure but lacks the fluorine atom.
(4-Fluoro-2-nitrophenyl)hydrazine: Similar structure with the fluorine atom in a different position.
(3-Fluoro-4-nitrophenyl)hydrazine: Similar structure with the nitro group in a different position.
Uniqueness: (3-Fluoro-2-nitrophenyl)hydrazine is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-fluoro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXBMWBKJEDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)



![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)




